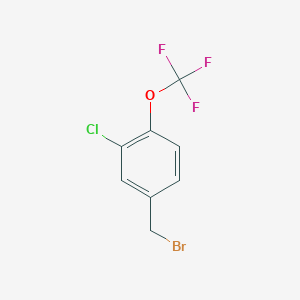

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Übersicht

Beschreibung

S-9-(2-hydroxypropyl)adenine: is an organic compound belonging to the class of 6-aminopurines. It is structurally similar to adenine, a fundamental component of nucleic acids, but with a hydroxypropyl functional group attached to the carbon number 2. This modification imparts unique properties to the compound, making it significant in various scientific and industrial applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Ausgangsmaterialien: Die Synthese beginnt mit 6-Chlorpurin und Brompropanon.

Reaktionsschritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von S-9-(2-Hydroxypropyl)adenin beinhaltet ähnliche Schritte, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess umfasst in der Regel:

- Die Verwendung achiraler Verbindungen als Rohstoffe.

- Effiziente Reaktionsschritte mit hoher Enantioselektivität und Ausbeute.

- Vereinfachte Reaktionsbedingungen für einfache Handhabung und Skalierbarkeit .

Chemische Reaktionsanalyse

Reaktionstypen:

Oxidation: S-9-(2-Hydroxypropyl)adenin kann Oxidationsreaktionen eingehen, die typischerweise Reagenzien wie Wasserstoffperoxid oder andere Oxidationsmittel beinhalten.

Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Aminogruppe oder der Hydroxypropylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Acylchloride.

Hauptprodukte:

Oxidation: Bildung der entsprechenden Ketone oder Aldehyde.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Purinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Nucleoside-Analogon in verschiedenen chemischen Reaktionen und Studien eingesetzt.

- Dient als Vorläufer für die Synthese komplexerer Moleküle.

Biologie:

- Untersucht in Bezug auf seine Rolle bei der DNA- und RNA-Synthese.

- Studien zu seinen potenziellen antiviralen Eigenschaften, insbesondere gegen das Herpes-simplex-Virus .

Medizin:

- Als potenzieller therapeutischer Wirkstoff aufgrund seiner strukturellen Ähnlichkeit mit Adenin untersucht.

- Bewertung seiner Wirksamkeit bei der Hemmung der Virusreplikation .

Industrie:

- Verwendung bei der Produktion von Pharmazeutika und anderen biologisch aktiven Verbindungen.

- Einsatz in Forschung und Entwicklung für neue Arzneimittelformulierungen .

Wirkmechanismus

Molekulare Ziele und Pfade:

Thymidinkinase-Induktor: S-9-(2-Hydroxypropyl)adenin induziert Thymidinkinase, ein Enzym, das für die DNA-Synthese von entscheidender Bedeutung ist.

Adenosin-Deaminase-Inhibitor: Es hemmt Adenosin-Deaminase, was den Stoffwechsel von Adenosin und verwandten Nukleotiden beeinflusst.

Mechanismus:

- Die Verbindung integriert sich in den Nukleinsäure-Syntheseweg und stört normale zelluläre Prozesse.

- Durch die Hemmung von Schlüsselenzymen verhindert es die Replikation viraler DNA und zeigt so eine antivirale Aktivität .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: S-9-(2-hydroxypropyl)adenine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the hydroxypropyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a nucleoside analog in various chemical reactions and studies.

- Acts as a precursor for the synthesis of more complex molecules.

Biology:

- Investigated for its role in DNA and RNA synthesis.

- Studied for its potential antiviral properties, particularly against herpes simplex virus .

Medicine:

- Explored as a potential therapeutic agent due to its structural similarity to adenine.

- Evaluated for its efficacy in inhibiting viral replication .

Industry:

- Utilized in the production of pharmaceuticals and other biologically active compounds.

- Employed in research and development for new drug formulations .

Wirkmechanismus

Molecular Targets and Pathways:

Thymidine Kinase Inducer: S-9-(2-hydroxypropyl)adenine induces thymidine kinase, an enzyme crucial for DNA synthesis.

Adenosine Deaminase Inhibitor: It inhibits adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.

Mechanism:

- The compound integrates into the nucleic acid synthesis pathway, disrupting normal cellular processes.

- By inhibiting key enzymes, it prevents the replication of viral DNA, thereby exhibiting antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 9-(2-Hydroxypropyl)adenin

- Tenofovir

- Acyclovir

Einzigartigkeit:

- Die einzigartige Hydroxypropylgruppe von S-9-(2-Hydroxypropyl)adenin am Kohlenstoffatom Nummer 2 unterscheidet es von anderen Nucleoside-Analoga.

- Seine spezifischen strukturellen Modifikationen verleihen ihm unterschiedliche biologische Aktivitäten und therapeutisches Potenzial .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXRMMJPEBWDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378748 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-18-2 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)